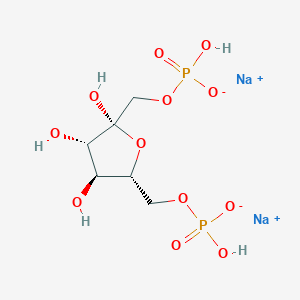
1-Phenethylpiperidin-4-ol
Übersicht
Beschreibung
1-Phenethylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 . The IUPAC name for this compound is 1-(2-phenylethyl)-4-piperidinol . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . The storage temperature for this compound is between 2-8°C .Wissenschaftliche Forschungsanwendungen
HIV-Behandlungsforschung
1-Phenethylpiperidin-4-ol: Derivate wurden synthetisiert und auf ihr Potenzial zur Behandlung von HIV untersucht. Diese Verbindungen haben CCR5-antagonistische Aktivitäten gezeigt, was entscheidend ist, da CCR5 ein Corezeptor für den Eintritt von HIV-1 in Zellen ist . Die Entwicklung neuer CCR5-Antagonisten könnte zu neuartigen Behandlungen für HIV-1 führen.
Entwicklung von Analgetika
Innerhalb der Klasse der Phenylpiperidin-Opioide könnte This compound als Vorläufer oder strukturelle Inspiration für neue Analgetika dienen. Phenylpiperidin-Opioide sind bekannt für ihre starken analgetischen Eigenschaften, die bei der Behandlung von starken Schmerzen und in der Anästhesie eingesetzt werden .
Synthese von Antimykotika
Die Forschung hat This compound-Derivate als vielversprechende Kandidaten für die Anwendung als Antimykotika identifiziert. Diese Verbindungen haben in vitro Aktivität gegen Candida spp. und Aspergillus spp. gezeigt, die häufige Krankheitserreger sind, die für Pilzinfektionen verantwortlich sind .
Chemische Synthese
This compound: wird in der chemischen Synthese als Zwischenprodukt oder Baustein für komplexere Moleküle verwendet. Seine Präsenz in verschiedenen synthetischen Routen unterstreicht seine Vielseitigkeit bei der Herstellung diverser chemischer Verbindungen .
Pharmakologische Studien
In der Pharmakologie werden This compound und seine Derivate auf ihre Interaktionen mit Opioidrezeptoren und ihre potenziellen Auswirkungen auf Neurotransmittertransporter untersucht. Diese Forschung ist entscheidend, um die Pharmakodynamik der Substanz zu verstehen und neue Medikamente zu entwickeln .
Studien zur Umweltbelastung
This compound: wird aufgrund seiner potenziellen Klassifizierung in Kategorien der Karzinogenität, Mutagenität oder Reproduktionstoxizität Umweltbelastungsstudien unterzogen. Das Verständnis seines Umweltverhaltens ist unerlässlich für sichere Handhabungs- und Entsorgungspraktiken .
Safety and Hazards
The safety information available indicates that 1-Phenethylpiperidin-4-ol may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Zukünftige Richtungen
While specific future directions for 1-Phenethylpiperidin-4-ol are not mentioned in the retrieved data, it’s worth noting that research into synthetic opioids and their analogues is ongoing. For instance, acryloylfentanyl, a close structural analogue of fentanyl, emerged on the illicit drug market in 2016 . Research into these substances may help identify potential public health risks and develop effective responses .
Wirkmechanismus
Target of Action
1-Phenethylpiperidin-4-ol is a synthetic opioid and a close structural analogue of fentanyl . Opioids primarily target the opioid receptors in the central nervous system. These receptors play a crucial role in pain management and general anesthesia .
Mode of Action
As an opioid, this compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. This interaction results in the inhibition of the transmission of pain signals, thereby producing analgesic effects .
Biochemical Pathways
It is known that opioids generally affect the release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and mood regulation .
Pharmacokinetics
They are metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily analgesic, due to its interaction with the opioid receptors. This can result in decreased consciousness, miosis, and respiratory depression .
Biochemische Analyse
Biochemical Properties
It is known that this compound is used in the preparation of 1-Pyrrolidinyl Indane derivatives, which act as Histamine H3 receptor antagonists useful in the treatment of diseases .
Metabolic Pathways
The metabolic pathways of 1-Phenethylpiperidin-4-ol are not well-characterized. Based on the metabolism of similar compounds, it can be anticipated that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMSTKBHJVPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188669 | |
| Record name | 1-Phenethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3518-76-1 | |
| Record name | 1-(2-Phenylethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenethylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenethylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENETHYLPIPERIDIN-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62RHL2Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the substituents on the piperidine ring in 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol?
A1: The research paper states that the piperidine ring adopts a chair conformation with the carbonyl and hydroxy substituents in a cis configuration. [] This means both the carbonyl and hydroxy groups are oriented on the same side of the piperidine ring. Additionally, the two chlorobenzene rings are not coplanar, exhibiting a dihedral angle of 24.3° between them. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B1581837.png)





![2'-anilino-6'-[ethyl(3-methylbutyl)amino]-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1581849.png)







